molecular formula C24H28N4O2 B11272760 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11272760
M. Wt: 404.5 g/mol
InChI Key: NELMOMSCDVIQKK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the ethoxyphenyl group: This step may involve a substitution reaction where the ethoxyphenyl group is introduced to the pyrazole ring.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines.

    Coupling of the piperazine and pyrazole rings: This final step may involve a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C24H28N4O2/c1-4-30-20-10-8-19(9-11-20)21-16-22(26-25-21)24(29)28-14-12-27(13-15-28)23-7-5-6-17(2)18(23)3/h5-11,16H,4,12-15H2,1-3H3,(H,25,26)

InChI Key

NELMOMSCDVIQKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C

Origin of Product

United States

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